

SB-649868: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-649868

Cat. No.: B1680840

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-649868 is a potent and selective dual orexin receptor antagonist (DORA) that was under development by GlaxoSmithKline for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of wakefulness and arousal by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors. By antagonizing both of these receptors, **SB-649868** effectively blocks the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and mechanism of action of **SB-649868**, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

SB-649868 is a synthetic, small-molecule compound with the IUPAC name N-[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonylpiperidin-2-yl]methyl-1-benzofuran-4-carboxamide.^[1] Its chemical and physical data are summarized in the table below.^[1]

Property	Value	Reference
Chemical Formula	C26H24FN3O3S	[1]
Molar Mass	477.55 g/mol	[1]
IUPAC Name	N-[(2S)-1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonylpiperidin-2-yl]methyl-1-benzofuran-4-carboxamide	[1]
SMILES	<chem>CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)N3CCCC[C@H]3CNC(=O)C4=C5C=COC5=CC=C4</chem>	[1]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]
Storage	Dry, dark, and at 0 - 4°C for short term or -20°C for long term	[2]

Note: Specific quantitative data for aqueous solubility, melting point, and pKa of **SB-649868** are not readily available in publicly accessible sources.

Pharmacological Properties

SB-649868 is a potent dual antagonist of both OX1 and OX2 receptors. Its pharmacological profile has been characterized through various in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro activity of **SB-649868** has been determined using receptor binding and functional assays.

Parameter	OX1 Receptor	OX2 Receptor	Reference
pKi (Binding Affinity)	9.4	9.5	[3][4]
pKi ([3H]ACT-078573 displacement)	9.27	8.91	[3]
pKb (Functional Antagonism)	9.67 ± 0.03	9.64 ± 0.07	[3]

Pharmacokinetics

Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of **SB-649868**.

Parameter	Value	Reference
Half-life (t1/2)	3-6 hours	[5][6]
Metabolism	Extensively metabolized, primarily via oxidation of the benzofuran ring.	
Excretion	Primarily via feces.	
CYP Inhibition	Dose-dependent inhibition of CYP3A4.	[5]

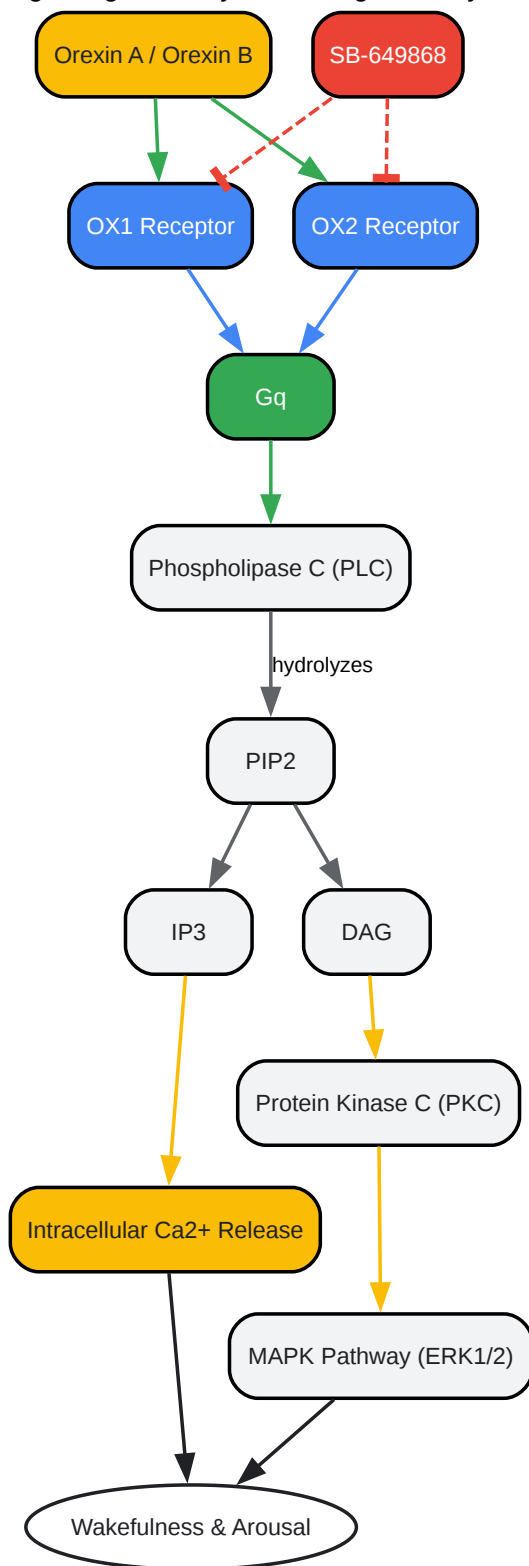
Mechanism of Action: Orexin Signaling Pathway

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq protein. Activation of these receptors by orexin-A or orexin-B initiates a signaling cascade that leads to neuronal excitation and the promotion of wakefulness. **SB-649868** exerts its sleep-promoting effects by competitively blocking the binding of orexins to both OX1R and OX2R, thereby inhibiting this signaling pathway.

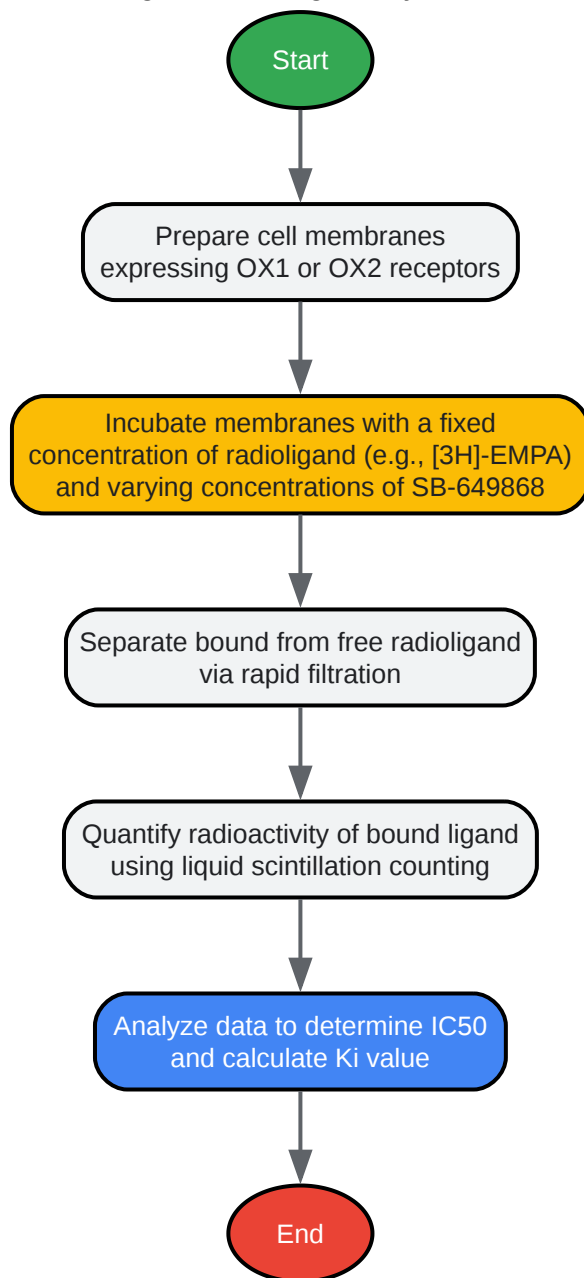
The binding of orexins to their receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG

activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), contributing to increased neuronal excitability. There is also evidence for the coupling of orexin receptors to Gi and Gs proteins, which can modulate cyclic AMP (cAMP) levels.

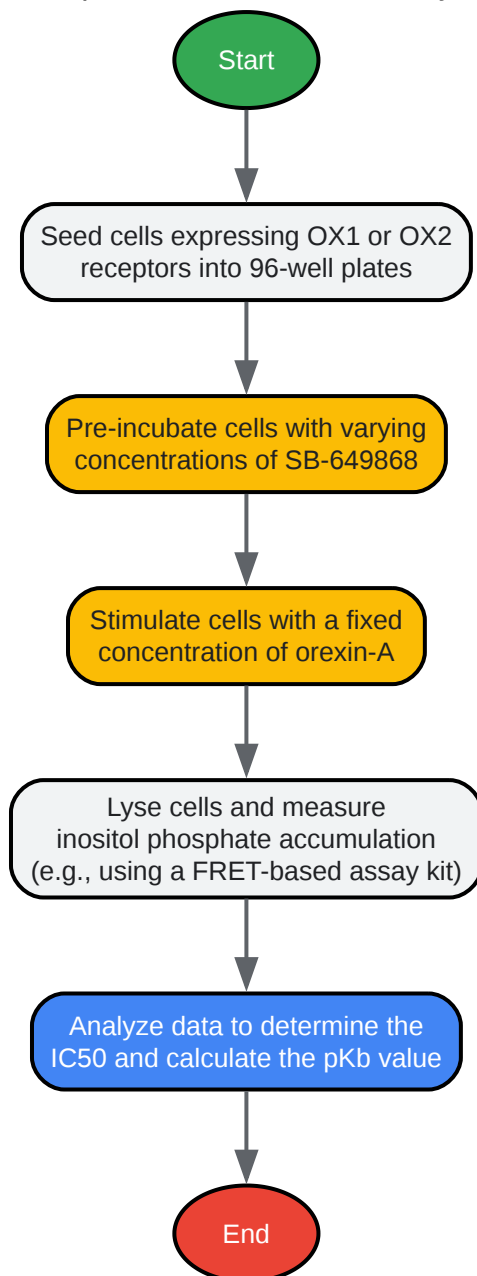
Orexin Signaling Pathway and Antagonism by SB-649868



Radioligand Binding Assay Workflow



Inositol Phosphate Accumulation Assay Workflow



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- To cite this document: BenchChem. [SB-649868: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680840#the-chemical-structure-and-properties-of-sb-649868]

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